1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]-

Hyperlipemia Triglyceride reduction Cholesterol lowering

1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]- (formally 5-(2-methyl-5-isopropylphenyl)-1H-pyrrole-2-carboxylic acid; molecular formula C15H17NO2) belongs to the 5-arylpyrrole-2-carboxylic acid class. This scaffold is recognized as a key intermediate for bioactive molecules, most notably HIV-1 entry inhibitors and lipid-lowering agents.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
Cat. No. B12332105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]-
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C)C2=CC=C(N2)C(=O)O
InChIInChI=1S/C15H17NO2/c1-9(2)11-5-4-10(3)12(8-11)13-6-7-14(16-13)15(17)18/h4-9,16H,1-3H3,(H,17,18)
InChIKeyHSIPZVJVVVQVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-Methyl-5-(1-methylethyl)phenyl]-1H-pyrrole-2-carboxylic acid: Procurement-Relevant Chemical Identity and Core Structural Characteristics


1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]- (formally 5-(2-methyl-5-isopropylphenyl)-1H-pyrrole-2-carboxylic acid; molecular formula C15H17NO2) belongs to the 5-arylpyrrole-2-carboxylic acid class. This scaffold is recognized as a key intermediate for bioactive molecules, most notably HIV-1 entry inhibitors and lipid-lowering agents [1]. The compound features a pyrrole ring substituted at the 5-position with a sterically congested 2-methyl-5-isopropylphenyl group and a free carboxylic acid at the 2-position, enabling direct conjugation or functionalization. Current public-domain primary research and patent literature contain no compound-specific quantitative biological or physicochemical data for this exact substitution pattern; all available information is class-level inference drawn from structurally related 5-arylpyrrole-2-carboxylic acids [2].

Why 5-[2-Methyl-5-(1-methylethyl)phenyl]-1H-pyrrole-2-carboxylic acid Cannot Be Replaced by a Generic 5-Arylpyrrole-2-carboxylic Acid


Within the 5-arylpyrrole-2-carboxylic acid chemotype, subtle changes in aryl substitution drive profound differences in biological activity, pharmacokinetics, and synthetic tractability. The 2-methyl-5-isopropylphenyl motif introduces a specific combination of ortho-methyl steric hindrance and meta-isopropyl lipophilicity that is absent in simpler analogs such as 5-phenyl-1H-pyrrole-2-carboxylic acid or 5-(4-isopropylphenyl)-1H-pyrrole-2-carboxylic acid [1]. In related pyrrole-based lipid-lowering series, the identity and position of alkyl substituents on the phenyl ring directly determine potency for triglyceride and cholesterol reduction, while in HIV-1 entry inhibitor programs, the same aryl substitution pattern governs target binding affinity and antiviral efficacy [2]. Without matched head-to-head data, generic replacement risks loss of activity, altered selectivity, or synthetic re-optimization. The quantitative evidence below is therefore limited to class-level inference; direct comparator data for this precise compound are not publicly available at the time of this analysis.

Quantitative Differentiation Evidence for 5-[2-Methyl-5-(1-methylethyl)phenyl]-1H-pyrrole-2-carboxylic acid


Lipid-Lowering Potency: Class-Level Inference from 5-Arylpyrrole-2-carboxylic Acid Patent Series

The closest patent family (US 5,082,856 / EP 0 347 902 A2) discloses that 5-arylpyrrole-2-carboxylic acid derivatives, as a class, reduce serum triglycerides and cholesterol in vivo. While no data exist for the specific 2-methyl-5-isopropylphenyl analog, the patent establishes that substitution at the 5-aryl position is critical for activity and that structural modifications tune potency [1]. This provides class-level evidence that the target compound's unique substitution pattern is expected to yield differentiated lipid-lowering activity compared to unsubstituted phenyl or para-substituted analogs, but no quantitative comparator data are available.

Hyperlipemia Triglyceride reduction Cholesterol lowering Pyrrolecarboxylic acid

HIV-1 Entry Inhibitor Intermediate: Synthetic Utility Differentiator

5-Arylpyrrole-2-carboxylic acids are essential intermediates for synthesizing NBD-series HIV-1 entry inhibitors such as NBD-11021 and NBD-14010 [1]. The synthetic method published in 2017 enables gram-scale preparation of various 5-aryl analogs without chromatography. Although the 2-methyl-5-isopropylphenyl variant was not explicitly reported, the demonstrated synthetic accessibility of sterically demanding 5-aryl derivatives implies that this specific substitution pattern is a viable scaffold for medicinal chemistry exploration [1]. No direct comparator data for antiviral activity are available.

HIV-1 entry inhibitor NBD series 5-arylpyrrole-2-carboxylic acid Key intermediate

Structural Differentiation from Commercially Prevalent 5-Phenyl and 5-(4-Isopropylphenyl) Analogs

Common commercially available comparators include 5-phenyl-1H-pyrrole-2-carboxylic acid (CAS 6636-06-2, C11H9NO2, MW 187.20) and 5-(4-isopropylphenyl)-1H-pyrrole-2-carboxylic acid (CAS 1226061-12-6, C14H15NO2, MW 229.27) . The target compound (C15H17NO2, MW 243.30) differs by the addition of an ortho-methyl group to the 5-(4-isopropylphenyl) scaffold. In numerous medicinal chemistry series, ortho-methyl substitution on biaryl systems restricts rotation, alters dihedral angles, and modulates target binding, metabolic stability, and physicochemical properties. Quantified differences in potency, selectivity, or pharmacokinetics are not publicly available for this specific comparison.

Structure-activity relationship Aryl substitution Ortho-methyl effect Lipophilicity

Evidence-Based Application Scenarios for 5-[2-Methyl-5-(1-methylethyl)phenyl]-1H-pyrrole-2-carboxylic acid


Medicinal Chemistry: Lead Optimization of Lipid-Lowering Pyrrolecarboxylic Acids

Based on the class-level evidence from US 5,082,856 [1], this compound can serve as a differentiated 5-aryl building block for synthesizing and screening novel pyrrolecarboxylic acid analogs for triglyceride and cholesterol reduction. The ortho-methyl/meta-isopropyl substitution pattern is unrepresented in the exemplified patent compounds and may yield altered potency or pharmacokinetic profiles compared to previously described analogs. Users should treat this as an exploratory scaffold requiring de novo biological profiling.

Antiviral Drug Discovery: Novel NBD-Series HIV-1 Entry Inhibitor Precursor

The compound fits the 5-arylpyrrole-2-carboxylic acid intermediate class validated for NBD-series HIV-1 entry inhibitor synthesis [2]. Its unique aryl substitution offers an opportunity to expand the structure-activity relationship beyond the 4-isopropoxyphenyl and 4-chlorophenyl analogs previously incorporated into NBD-11021 and NBD-14010. The free carboxylic acid allows direct amide coupling to generate focused compound libraries.

Chemical Biology: Ortho-Substituted Biaryl Probe for Conformational Studies

The ortho-methyl group introduces atropisomerism potential and restricted rotation around the pyrrole-aryl bond. This makes the compound a useful tool for investigating how biaryl conformation affects target engagement in biological systems, particularly for targets where the dihedral angle between the pyrrole and phenyl rings influences binding (class-level inference from ortho-substituted biaryl SAR [1][2]).

Organic Synthesis: Chromatography-Free Scalable Building Block

Based on the general synthetic method for 5-arylpyrrole-2-carboxylic acids that proceeds without chromatographic purification on gram scale [2], this compound can be prepared efficiently for use as a key intermediate in parallel synthesis or medicinal chemistry campaigns. The carboxylic acid handle enables straightforward diversification into amides, esters, and other derivatives without protecting group manipulation.

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